molecular formula C17H17ClO2 B6404601 5-Chloro-3-(4-T-butylphenyl)benzoic acid CAS No. 1261952-13-9

5-Chloro-3-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404601
CAS No.: 1261952-13-9
M. Wt: 288.8 g/mol
InChI Key: UTLOVKGOMTYJFZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-T-butylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the 5th position and a tert-butylphenyl group at the 3rd position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-T-butylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenylboronic acid and 5-chlorobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-tert-butylphenylboronic acid with 5-chlorobenzoic acid in the presence of a palladium catalyst and a base.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-T-butylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of 5-amino-3-(4-T-butylphenyl)benzoic acid or 5-methoxy-3-(4-T-butylphenyl)benzoic acid.

    Reduction: Formation of 5-Chloro-3-(4-T-butylphenyl)benzyl alcohol or 5-Chloro-3-(4-T-butylphenyl)benzaldehyde.

    Oxidation: Formation of this compound derivatives with oxidized tert-butyl groups.

Scientific Research Applications

5-Chloro-3-(4-T-butylphenyl)benzoic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs with anti-inflammatory or anticancer properties.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-T-butylphenyl)benzoic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and tert-butyl group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-T-butylphenyl)benzoic acid
  • 4-Chloro-3-(4-T-butylphenyl)benzoic acid
  • 5-Bromo-3-(4-T-butylphenyl)benzoic acid

Uniqueness

5-Chloro-3-(4-T-butylphenyl)benzoic acid is unique due to the specific positioning of the chlorine atom and the tert-butylphenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO2/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(18)9-12/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLOVKGOMTYJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690597
Record name 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-13-9
Record name 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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